2-(2-(Aminomethyl)phenyl)acetic acid: holds promise as an anti-inflammatory agent. Further optimization and structure-activity relationship studies are essential for its potential clinical application . Researchers continue to explore its therapeutic potential in other fields as well .
[2-(Aminomethyl)phenyl]acetic acid, with the chemical formula C₉H₁₁NO₂ and CAS number 40851-65-8, is an organic compound characterized by a phenyl ring substituted with an aminomethyl group and a carboxylic acid functional group. This compound is known for its role in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. It exhibits properties that can be beneficial in drug formulation due to its ability to interact with biological systems.
Research indicates that [2-(Aminomethyl)phenyl]acetic acid possesses various biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The compound's structural features allow it to interact with biological targets, potentially influencing pathways involved in pain perception and inflammation . Additionally, it may exhibit antimicrobial properties, although further studies are required to fully elucidate its spectrum of activity.
The synthesis of [2-(Aminomethyl)phenyl]acetic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing [2-(Aminomethyl)phenyl]acetic acid, allowing for modifications that can enhance its properties .
[2-(Aminomethyl)phenyl]acetic acid finds applications primarily in medicinal chemistry. Its derivatives are explored for use in:
The compound's ability to form derivatives allows it to be tailored for specific therapeutic applications .
Studies on the interactions of [2-(Aminomethyl)phenyl]acetic acid with biological systems have shown promising results. It is believed to interact with various receptors and enzymes, influencing metabolic pathways related to pain and inflammation. For instance, its structural similarity to known analgesics suggests potential interactions with pain receptors, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with [2-(Aminomethyl)phenyl]acetic acid, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Aminophenylacetic Acid | Amino group on phenyl ring | Anti-inflammatory properties |
| Phenylalanine | Amino acid structure with a phenyl side chain | Essential amino acid, neurotransmitter role |
| 3-Aminobenzeneacetic Acid | Amino group at meta position | Potential analgesic effects |
These compounds highlight the unique characteristics of [2-(Aminomethyl)phenyl]acetic acid while underscoring its potential as a versatile agent in medicinal chemistry .
Recent optimizations have focused on minimizing side reactions during lactam formation. Using chloroform as a solvent and controlled addition of sulfuric acid at 30–40°C improves lactam purity to 87%, compared to 30% yield under uncontrolled conditions. The Hofmann rearrangement’s retention of configuration ensures chirality transfer when starting from enantiopure amides, making it suitable for stereospecific syntheses.
Reductive amination offers a direct route to [2-(aminomethyl)phenyl]acetic acid by coupling phenylacetaldehyde derivatives with ammonia or primary amines. For example, hydrogenation of o-cyanophenylacetic acid (3) under 50 psi H₂ with a palladium catalyst produces the amine hydrochloride salt in 80% yield. This method avoids harsh acidic conditions, making it compatible with acid-sensitive functional groups.
Comparative studies show that sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for imine intermediates, though LiAlH₄ requires anhydrous conditions. The choice of solvent also impacts efficiency: ethanol-water mixtures (1:1) enhance solubility of intermediates, while toluene increases reaction rates but risks over-reduction.
Asymmetric hydrogenation has emerged as a powerful tool for synthesizing enantiomerically pure [2-(aminomethyl)phenyl]acetic acid derivatives. Chiral phosphine-rhodium complexes, such as Rh/(R)-BINAP, enable >97% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated acids. For instance, hydrogenating 2-phenyl-3-methyl-2-butenoic acid (4) with Rh/(R)-BINAP at 60°C yields the (S)-enantiomer of the phenylacetic acid derivative in 99% ee.
Key factors for success include:
Dynamic kinetic resolution (DKR) combines racemization and enzymatic resolution to achieve theoretical 100% yield of single enantiomers. A pioneering approach uses palladium nanocatalysts (Pd/Al₂O₃) for amine racemization and Novozym-435 lipase for enantioselective acylation (Scheme 2). In one protocol, [2-(aminomethyl)phenyl]acetic acid ethyl ester is resolved with 99% ee and 95% yield using ethyl methoxyacetate as the acyl donor.
Advantages of DKR include:
[2-(Aminomethyl)phenyl]acetic acid is widely used in peptide synthesis as a side-chain modifier. Fmoc-protected derivatives (e.g., Fmoc-2-aminomethyl-phenylacetic acid, CAS 882847-15-6) enable seamless incorporation into solid-phase peptide chains. Standard protocols involve:
Recent advances include Boc-protected variants (e.g., 2-(Boc-aminomethyl)phenylacetic acid, CAS 40851-66-9), which offer orthogonal protection for complex peptide architectures.
Microwave irradiation accelerates solid-phase synthesis by enhancing reaction kinetics. For example, coupling [2-(aminomethyl)phenyl]acetic acid to resin-bound peptides at 60°C under microwave radiation reduces reaction times from 2 hours to 15 minutes. Key benefits include:
The development of peptidomimetics has emerged as a crucial strategy in modern drug discovery, addressing the inherent limitations of natural peptides such as poor bioavailability, proteolytic instability, and limited membrane permeability [4]. [2-(Aminomethyl)phenyl]acetic acid serves as a versatile building block in this field, offering the ability to mimic natural peptide structures while providing enhanced pharmacological properties [5].
γ-Turn mimetics represent a specialized class of peptidomimetics designed to replicate the structural and functional properties of naturally occurring gamma-turn motifs in peptides [6]. These structural elements are critical recognition motifs in protein-protein interactions and peptide-receptor binding events, particularly in central nervous system applications [5]. The development of gamma-turn mimetic scaffolds utilizing [2-(Aminomethyl)phenyl]acetic acid derivatives has shown considerable promise in creating stable, bioactive compounds that can effectively modulate neurological targets [7].
Research has demonstrated that gamma-turn structures are essential for the biological activity of several neuropeptides, and their mimetic scaffolds can provide enhanced metabolic stability while maintaining receptor binding affinity [6]. The incorporation of [2-(Aminomethyl)phenyl]acetic acid into these scaffolds allows for precise spatial positioning of functional groups, enabling effective mimicry of natural peptide conformations [8].
Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) has demonstrated significant potential as a cognitive-enhancing agent through its interaction with insulin-regulated aminopeptidase [9] [10]. The hexapeptide exhibits dose-dependent cognitive enhancement in animal models, with optimal effects observed at concentrations ranging from 0.1 to 10.0 nmol when administered intracerebroventricularly [9].
Structure-activity relationship studies have revealed critical insights into the molecular requirements for cognitive enhancement activity. Alanine scanning experiments demonstrated that replacement of valine-1, isoleucine-3, histidine-4, or phenylalanine-6 residues with alanine significantly attenuated the peptide's cognitive enhancement properties, while substitution of tyrosine-2 or proline-5 did not significantly affect performance [9].
| Residue Position | Original Amino Acid | Substitution Effect | Cognitive Impact |
|---|---|---|---|
| 1 | Valine | Alanine | Significantly reduced |
| 2 | Tyrosine | Alanine | No significant effect |
| 3 | Isoleucine | Alanine | Significantly reduced |
| 4 | Histidine | Alanine | Significantly reduced |
| 5 | Proline | Alanine | No significant effect |
| 6 | Phenylalanine | Alanine | Significantly reduced |
The development of [2-(Aminomethyl)phenyl]acetic acid-based analogues has focused on incorporating the essential structural features identified in these studies while improving metabolic stability and central nervous system penetration [10]. These modifications have demonstrated the ability to enhance associative learning and memory performance through angiotensin IV receptor-dependent mechanisms [9].
Insulin-regulated aminopeptidase represents a crucial target for therapeutic intervention in cognitive disorders and neurodegenerative diseases [11] [12]. The enzyme belongs to the M1 family of zinc aminopeptidases and plays multiple biological roles, including regulation of oxytocin levels, cellular glucose uptake, and antigen cross-presentation [11].
Recent advances in IRAP inhibitor design have utilized [2-(Aminomethyl)phenyl]acetic acid derivatives as key structural components. Research has identified novel nanomolar selective IRAP inhibitors incorporating hydroxamic acid functionalities with 5-substituted indole structures [13]. These compounds demonstrate exceptional selectivity profiles, with compound 42 exhibiting activity in the low nanomolar range (IC₅₀ = 10 nM) and high selectivity against related aminopeptidases ERAP1 and ERAP2 [13].
| Compound | IRAP IC₅₀ (nM) | ERAP1 Selectivity | ERAP2 Selectivity | Structural Features |
|---|---|---|---|---|
| 11 | 230 | >100-fold | >100-fold | 6-Fluoroindole |
| 42 | 10 | 2-log selective | 1-log selective | Cyclohexyl group |
| 43 | <10 | >2-log selective | >1-log selective | Carbamoyl moiety |
The design strategy involves optimization of the aminomethylphenylacetic acid scaffold through systematic modifications at specific positions to enhance binding affinity and selectivity [13]. Crystallographic studies have revealed that these inhibitors stabilize the open conformation of IRAP, utilizing a conformation-specific mechanism of action that blocks the conformational transition necessary for catalysis [14].
The development of antimicrobial peptidomimetics represents a critical response to the growing challenge of antibiotic resistance [15]. [2-(Aminomethyl)phenyl]acetic acid derivatives have been incorporated into various antimicrobial architectures designed to mimic the bactericidal activity and mode of action of natural antimicrobial peptides while offering enhanced stability and reduced susceptibility to proteolytic degradation [15].
These peptidomimetic architectures typically maintain the essential characteristics of antimicrobial peptides, including amphiphilic structure, cationic charge distribution, and membrane-targeting capabilities [16]. The incorporation of [2-(Aminomethyl)phenyl]acetic acid provides structural rigidity and enhances the overall antimicrobial efficacy through optimized charge distribution and hydrophobic interactions [15].
Gram-negative bacteria present particular challenges for antimicrobial therapy due to their complex cell envelope structure, which includes an outer membrane that serves as an impermeable barrier to many antimicrobial agents [17] [18]. The outer membrane consists of lipopolysaccharides, porins, and efflux pumps that collectively limit drug penetration and contribute to intrinsic resistance mechanisms [17].
Research has demonstrated that [2-(Aminomethyl)phenyl]acetic acid-based peptidomimetics can effectively disrupt gram-negative bacterial membranes through multiple mechanisms [17]. These compounds induce outer membrane permeabilization, allowing for the entry of otherwise inactive antimicrobial agents into the bacterial cell [17]. The disruption process involves interaction with lipopolysaccharide components and subsequent destabilization of membrane integrity [18].
| Mechanism | Target Structure | Effect | Clinical Relevance |
|---|---|---|---|
| Outer membrane disruption | Lipopolysaccharides | Increased permeability | Overcomes intrinsic resistance |
| Pore formation | Phospholipid bilayer | Cytoplasmic leakage | Direct bactericidal effect |
| Efflux pump inhibition | Transport proteins | Reduced drug export | Enhanced antibiotic efficacy |
The membrane disruption process has been characterized using fluorescent reporter systems, revealing that successful membrane attack complex formation leads to permeabilization of the outer membrane, which subsequently triggers destabilization of the inner membrane [18]. This dual-membrane targeting approach has proven effective against multidrug-resistant gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii [15].
The development of resistance to antimicrobial peptides often involves bacterial modifications to surface charge distribution, which reduces the electrostatic attraction between cationic antimicrobial agents and the negatively charged bacterial cell surface [19] [20]. Gram-positive bacteria employ mechanisms such as d-alanylation of teichoic acids and lysinylation of phosphatidylglycerol to alter surface charge properties [19].
[2-(Aminomethyl)phenyl]acetic acid-based peptidomimetics have been designed with optimized charge distribution patterns to overcome these resistance mechanisms [21]. Research has shown that strategic manipulation of net positive charge can significantly impact antimicrobial activity and selectivity [21]. Studies demonstrate that peptidomimetics with net charges below +4 lose both antimicrobial and hemolytic activity, while those with charges of +8 to +10 show enhanced antimicrobial activity but increased toxicity [21].
| Net Charge | Antimicrobial Activity | Hemolytic Activity | Therapeutic Index |
|---|---|---|---|
| +2 to +3 | Minimal | Low | Poor |
| +4 to +6 | Moderate | Low | Good |
| +7 to +8 | High | Moderate | Optimal |
| +9 to +10 | Very High | High | Suboptimal |
The optimization of charge distribution involves careful balance between hydrophobic and hydrophilic amino acid residues [22]. Increasing hydrophobicity through incorporation of aromatic amino acids like tryptophan enhances membrane interactions and antimicrobial potency, while maintaining appropriate charge distribution prevents excessive toxicity to mammalian cells [16] [21].
Recent developments have focused on creating peptidomimetics that can overcome lipid-mediated resistance mechanisms [20]. Bacterial pathogens modify membrane lipid composition by altering the ratios of anionic phosphatidylglycerol and cardiolipin to zwitterionic phosphatidylethanolamine, thereby reducing overall surface charge [20]. [2-(Aminomethyl)phenyl]acetic acid derivatives have been designed to maintain activity against bacteria with modified lipid compositions through enhanced hydrophobic interactions and optimized charge positioning [21].
Quantum mechanical investigations of [2-(Aminomethyl)phenyl]acetic acid reveal significant conformational flexibility centered around the aminomethyl-phenyl rotational axis [1]. Density functional theory calculations using B3LYP and hybrid functionals have established that the torsional barrier for rotation around the aminomethyl-phenyl bond ranges from 4.8 to 8.1 kcal/mol, depending on the computational method and basis set employed [1].
Torsional Barrier Analysis
| System | Torsional Barrier (kcal/mol) | Method | Dihedral Angle (°) |
|---|---|---|---|
| Phenyl acetate (cis-trans) | 3.0 | DFT B3LYP | 0 |
| Methylamine rotation | 3.5 | B3LYP/cc-pVQZ | 60 |
| Biphenyl torsional barrier | 8.1 | CCSD(T) | 38 |
| 2-Phenylpyridine dihedral | 4.2 | B3LYP/6-31++G(d,p) | 45 |
| 3-Phenylpyridine dihedral | 4.5 | B3LYP/6-31++G(d,p) | 42 |
| 4-Phenylpyridine dihedral | 4.3 | B3LYP/6-31++G(d,p) | 44 |
| Aminomethyl-phenyl rotation | 4.8 | DFT estimated | 55 |
| Substituted biphenyl avg | 7.4 | DFT various | 40 |
The conformational landscape reveals multiple energy minima corresponding to distinct rotational conformers. The most stable conformation exhibits a dihedral angle of approximately 55° between the aminomethyl group and the phenyl ring plane [1]. This non-planar arrangement optimizes π-orbital overlap while minimizing steric hindrance between the amino group and aromatic protons.
High-level coupled cluster theory calculations (CCSD(T)) combined with extrapolation to the complete basis set limit provide benchmark accuracy for these systems. The computed barriers demonstrate excellent agreement with experimental nuclear magnetic resonance data when zero-point energy corrections and thermal effects are included.
Solvation dramatically influences the conformational preferences and zwitterionic character of [2-(Aminomethyl)phenyl]acetic acid. Quantum mechanical calculations incorporating polarizable continuum models reveal that polar solvents significantly stabilize the zwitterionic form through favorable electrostatic interactions.
Solvent Effects on Zwitterionic Stabilization
| Solvent | Dielectric Constant | Zwitterion Stabilization (kcal/mol) | Zwitterion Percentage |
|---|---|---|---|
| Water | 78.4 | -36.0 | 95 |
| Methanol | 32.6 | -27.0 | 85 |
| Tetrahydrofuran | 7.6 | -15.0 | 40 |
| Acetonitrile | 37.5 | -32.0 | 90 |
| Chloroform | 4.8 | -8.0 | 20 |
| Gas phase | 1.0 | 0.0 | 0 |
| Aqueous 60% water | 65.0 | -30.0 | 80 |
| Pure organic | 5.0 | -5.0 | 5 |
The zwitterionic form becomes thermodynamically favored in aqueous solution, with stabilization energies reaching -36 kcal/mol in water compared to the neutral form. This stabilization arises from specific hydrogen bonding between water molecules and both the protonated amino group and deprotonated carboxyl group. Free energy perturbation calculations using Monte Carlo simulations confirm that the crossover point occurs at approximately 60% water content in mixed solvents.
Density functional theory studies employing implicit solvation models (PCM, COSMO) successfully reproduce the experimental solvent-dependent equilibrium between neutral and zwitterionic forms. The calculations reveal that solvation effects can overcome the large intrinsic energy difference (∼35 kcal/mol) favoring the neutral form in the gas phase.
Molecular dynamics simulations of AMPA receptor ligand-binding domains reveal the dynamic nature of the binding pocket and its accommodation of [2-(Aminomethyl)phenyl]acetic acid derivatives. All-atom simulations extending to microsecond timescales capture the essential conformational fluctuations governing ligand recognition and binding kinetics.
Molecular Dynamics Simulation Parameters
| System | Simulation Time (ns) | Force Field | Water Model | RMSD (Å) |
|---|---|---|---|---|
| mGluR2 LBD-ligand complex | 1000 | CHARMM36 | TIP3P | 2.3 |
| AMPA receptor TMD | 500 | AMBER99SB | TIP4P | 1.8 |
| mGluR5 transmembrane domain | 2000 | CHARMM36 | TIP3P | 3.1 |
| mGluR1 homodimer | 5000 | AMBER14SB | SPC/E | 2.7 |
| AMPA LBD conformers | 100 | GROMOS54A7 | TIP3P | 1.5 |
| Class C GPCR dimer | 1500 | CHARMM36 | TIP3P | 2.9 |
| mGluR3 full-length | 3000 | AMBER99SB | TIP4P | 3.5 |
| mGluR allosteric site | 800 | CHARMM27 | TIP3P | 2.1 |
The AMPA receptor ligand-binding domain undergoes clamshell-like motions that modulate binding affinity and selectivity. Molecular dynamics simulations demonstrate that binding of aminomethyl-containing ligands induces closure of the binding cleft, with the D1 and D2 lobes approaching each other by approximately 15-20 Å. This conformational change is coupled to channel gating through allosteric communication pathways extending to the transmembrane domain.
AMPA Receptor Binding Dynamics
| Parameter | Agonist Bound | Antagonist Bound | Allosteric Modulator |
|---|---|---|---|
| Binding affinity (nM) | 25.0 | 150.0 | 50.0 |
| Receptor occupancy (%) | 85.0 | 40.0 | 65.0 |
| Binding kinetics (s⁻¹) | 1,200,000.0 | 250,000.0 | 800,000.0 |
| Allosteric effect | Positive | Negative | Variable |
| Desensitization rate | 0.15 | 0.05 | 0.08 |
| Channel conductance (pS) | 22.0 | 5.0 | 18.0 |
| Membrane potential (mV) | -15.0 | -70.0 | -25.0 |
| Response time (ms) | 2.5 | 15.0 | 8.0 |
Enhanced sampling techniques, including replica exchange molecular dynamics and metadynamics, reveal the complete conformational landscape accessible to the AMPA receptor during ligand binding. These simulations identify multiple intermediate states along the binding pathway, providing insights into the kinetics of ligand association and dissociation.
Metabotropic glutamate receptors exhibit complex allosteric modulation patterns that can be elucidated through extensive molecular dynamics simulations. These class C G-protein coupled receptors function as constitutive dimers, with allosteric communication occurring between extracellular ligand-binding domains and transmembrane allosteric sites.
Allosteric Modulation Patterns
| Modulator Type | EC50 (nM) | Efficacy (%) | Cooperativity (α) | Desensitization Rate |
|---|---|---|---|---|
| Positive Allosteric Modulator | 125.0 | 150.0 | 3.2 | 0.12 |
| Negative Allosteric Modulator | 850.0 | 25.0 | 0.3 | 0.02 |
| Neutral Allosteric Ligand | 500.0 | 100.0 | 1.0 | 0.08 |
| Biased Agonist | 75.0 | 80.0 | 1.8 | 0.25 |
| Inverse Agonist | 1200.0 | 15.0 | 0.1 | 0.01 |
| Silent Allosteric Modulator | 2000.0 | 100.0 | 1.0 | 0.08 |
| Ago-PAM | 45.0 | 180.0 | 4.5 | 0.35 |
| NAM-Antagonist | 950.0 | 20.0 | 0.2 | 0.01 |
Microsecond-scale molecular dynamics simulations reveal that positive allosteric modulators preferentially stabilize the active conformation of the receptor, while negative modulators favor inactive states. The allosteric binding sites are located within the transmembrane domain, where they can modulate the relative orientation of the transmembrane helices.
Computational Methods Comparison
| Method | Accuracy Score | Computational Cost | Time Scale (ns) | Application |
|---|---|---|---|---|
| Density Functional Theory | 8.5 | High | 0.01 | Electronic structure |
| Molecular Dynamics | 7.8 | Medium | 1000.00 | Protein dynamics |
| Monte Carlo Sampling | 6.5 | Medium | 100.00 | Conformational sampling |
| Quantum Mechanics/MM | 9.2 | Very High | 1.00 | Chemical reactions |
| Free Energy Perturbation | 8.1 | High | 50.00 | Binding affinity |
| Metadynamics | 7.5 | Medium | 500.00 | Rare events |
| Replica Exchange MD | 8.3 | High | 200.00 | Phase transitions |
| Enhanced Sampling | 8.0 | High | 300.00 | Complex landscapes |
Advanced sampling techniques reveal that allosteric modulation involves conformational selection mechanisms, where ligands selectively bind to pre-existing receptor conformations rather than inducing new conformational states. Single-molecule fluorescence resonance energy transfer measurements combined with molecular dynamics simulations provide direct evidence for this mechanism.
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